molecular formula C27H23BO8 B12634648 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B12634648
M. Wt: 486.3 g/mol
InChI Key: NEDHHOVAVSSEBN-UHFFFAOYSA-N
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Description

Xanthene-Isobenzofuran Fusion Geometry

The spirocyclic core arises from the orthogonal fusion of a xanthene system (a dibenzo-1,4-pyran scaffold) and an isobenzofuran moiety at a shared spiro carbon atom. Single-crystal X-ray diffraction studies of analogous compounds reveal that the isobenzofuran ring adopts near-planar geometry (root-mean-square deviation = 0.038 Å), while the xanthene system exhibits a butterfly-like conformation with dihedral angles of 10.0°–87.55° between its benzene rings. The spiro junction imposes significant torsional strain, resulting in a dihedral angle of 86.44° between the isobenzofuran plane and the central pyran ring of the xanthene.

Table 1: Key Geometric Parameters of the Spiro Core

Parameter Value (Å/°) Source
Spiro C–O bond length 1.439
Isobenzofuran planarity 0.038 Å
Xanthene dihedral angle 10.0°
Spiro junction dihedral 86.44°

This distorted geometry creates a chiral center at the spiro carbon, though racemization typically occurs rapidly at room temperature due to low inversion barriers (~25 kcal/mol). The fused aromatic systems enable extended π-conjugation, with density functional theory (DFT) calculations showing charge delocalization across both rings.

Boronate Ester Functionalization at C6' Position

The C6' boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) introduces significant steric and electronic effects. X-ray crystallography of related boronate-containing spiro compounds shows B–O bond lengths of 1.36–1.39 Å, consistent with sp² hybridization at boron. The dioxaborolane ring adopts a chair-like conformation, with methyl groups providing kinetic stabilization against hydrolysis.

The boronate's position ortho to the spiro junction creates a sterically congested environment, as evidenced by:

  • Increased C6'–C5' bond length (1.512 Å vs. 1.476 Å in non-boronated analogs)
  • Distortion of the xanthene's pyran ring puckering (Q = 0.4715 Å)
  • Restricted rotation about the C6'–B bond (rotational barrier ~15 kcal/mol)

Electronically, the boronate ester withdraws electron density via inductive effects (-Iσ = 0.43), polarizing adjacent C–O bonds while maintaining aromatic conjugation through resonance (+M effect).

Carboxylic Acid and Ketone Group Spatial Arrangement

The carboxylic acid at C6 and ketone at C3' occupy positions that enable intramolecular interactions:

Carboxylic Acid (C6):

  • Forms a hydrogen-bonded dimer in crystalline state (O···O = 2.648 Å)
  • Oriented 53.64° relative to the isobenzofuran plane
  • pKa ≈ 2.1 (calculated), enhanced acidity from adjacent electron-withdrawing groups

Ketone (C3'):

  • Carbonyl bond length = 1.221 Å (typical for aromatic ketones)
  • Participates in conjugated enone system with C4'–C5' double bond
  • Dihedral angle of 14.8° relative to adjacent aromatic rings

Table 2: Functional Group Spatial Relationships

Interaction Distance/Angle Source
COOH···O=C (intramolecular) 2.712 Å
Ketone torsion angle 14.8°
COOH plane vs. isobenzofuran 53.64°

Properties

Molecular Formula

C27H23BO8

Molecular Weight

486.3 g/mol

IUPAC Name

3'-hydroxy-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C27H23BO8/c1-25(2)26(3,4)36-28(35-25)15-6-9-18-21(12-15)33-22-13-16(29)7-10-19(22)27(18)20-11-14(23(30)31)5-8-17(20)24(32)34-27/h5-13,29H,1-4H3,(H,30,31)

InChI Key

NEDHHOVAVSSEBN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)O)C6=C(C=CC(=C6)C(=O)O)C(=O)O4

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

This method is pivotal in constructing the carbon framework of spiro compounds. It involves the reaction between an aldehyde and a β-keto ester in the presence of a base, yielding an α,β-unsaturated carbonyl compound.

Procedure:

  • Mix the appropriate aldehyde with a β-keto ester.
  • Add a catalytic amount of a base (e.g., piperidine).
  • Heat the mixture under reflux conditions.
  • Isolate the product via recrystallization or chromatography.

Michael Addition

Michael addition is utilized for introducing substituents onto the double bonds formed during earlier steps.

Procedure:

  • Prepare an enolate from a suitable carbonyl compound.
  • Add it to an α,β-unsaturated carbonyl compound.
  • Stir at room temperature or heat as necessary.
  • Purify the resulting product through column chromatography.

Cycloaddition Reactions

Cycloaddition reactions are crucial for forming ring structures characteristic of spiro compounds.

Procedure:

  • Select appropriate reactants that can undergo cycloaddition (e.g., dienes and dienophiles).
  • Conduct the reaction under thermal or photochemical conditions.
  • Isolate and purify the cycloadduct.

Research Findings

Recent studies have highlighted the biological activities associated with spiro compounds:

  • Anticancer Properties: Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

  • Binding Affinity Studies: Molecular docking simulations indicate that this compound interacts effectively with biological targets involved in disease pathways, providing insights into its mechanism of action.

Comparative Analysis of Similar Compounds

The following table compares spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid with other notable spiro compounds:

Compound Name Structural Features Biological Activity
Spironolactone Steroid structure with a spiro linkage Diuretic and anti-androgen effects
Spirooxindole derivatives Incorporates oxindole moiety with spiro linkage Anticancer activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid Complex structure with isobenzofuran and xanthene Significant antiproliferative effects

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the spiro compound, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, a study reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .

Corrosion Inhibition

The compound has been evaluated as a corrosion inhibitor for mild steel in acidic environments. A study highlighted its effectiveness in reducing corrosion rates significantly compared to traditional inhibitors, making it a promising candidate for industrial applications .

Fluorescent Markers

The compound's unique fluorescence properties make it suitable for use as a fluorescent marker in various applications, including the tagging of petroleum products. This application is particularly valuable for environmental monitoring and detection of fuel leaks .

Polymer Chemistry

In polymer science, the incorporation of this compound into polymer matrices has been studied to enhance mechanical properties and thermal stability. Its spiro structure allows for improved interaction with polymer chains, leading to stronger composite materials .

Pollution Detection

The fluorescent properties of the compound also lend themselves to environmental applications, particularly in detecting pollutants in water sources. Its ability to fluoresce under UV light can be utilized for real-time monitoring of water quality .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation and migration.
Corrosion InhibitionAchieved a corrosion rate reduction of over 70% in acidic conditions compared to control samples.
Fluorescent MarkersSuccessfully used in tagging petroleum products for environmental monitoring.

Detailed Findings from Case Studies

  • Anticancer Activity: In vitro tests showed that the compound induced apoptosis in cancer cells through the activation of specific pathways related to cell death.
  • Corrosion Inhibition: Electrochemical analysis confirmed that the compound formed a protective layer on steel surfaces, effectively preventing corrosion.
  • Fluorescent Markers: Field tests indicated that the compound could detect even trace amounts of pollutants in water samples with high sensitivity.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic acid, 3’-hydroxy-3-oxo-6’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the spiro structure, which allows for efficient energy transfer and emission of light upon excitation. The boronate ester group can interact with various biomolecules, making it useful in bioimaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Applications Evidence Source
Target Compound (Boronate-fluorescein) 6'-Boronate ester, 6-COOH ~480 (estimated) Sensing (diols), bioconjugation
6-Carboxyfluorescein (6-FAM) 6-COOH, 3',6'-dihydroxy 376.32 Fluorescent labeling, permeability assays
5(6)-Carboxyfluorescein 5/6-COOH, 3',6'-dihydroxy 376.32 pH-sensitive probes, microscopy
3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid 6-COOH, 3',6'-dihydroxy 376.32 (analog) Antioxidant assays (ORAC)
6,8-Dibromo-3-(3-oxo-6'-N-pyrrolidinylspiro[...]-quinazolinone (C1e) Bromo, quinazolinone, pyrrolidinyl 685.37 Pharmaceutical intermediates

Key Differences

Brominated derivatives (e.g., C1e) exhibit halogen-specific reactivity (e.g., nucleophilic substitution) but lack boronate versatility .

Fluorescence Properties

  • The target compound’s fluorescence may be quenched or shifted due to the boronate’s electron-withdrawing effects, contrasting with 6-FAM’s strong pH-dependent emission .
  • 5(6)-Carboxyfluorescein’s dual carboxylation reduces aggregation but lacks the boronate’s sensing utility .

Solubility and Stability

  • Boronate esters are hydrolytically labile in aqueous media, limiting stability under physiological conditions compared to carboxylated fluoresceins .
  • Brominated spiroxanthenes (e.g., C1e) are highly lipophilic, restricting aqueous applications .

Applications Target Compound: Ideal for glucose sensing (boronate-diol binding) or as a precursor for boron-containing polymers . 6-FAM/5(6)-Carboxyfluorescein: Used in cellular imaging and antioxidant assays (ORAC) due to pH sensitivity . C1e: Potential use in drug discovery (quinazolinone core) .

Research Findings and Data

Table 2: Experimental Data Highlights

Property Target Compound 6-FAM C1e
λmax (nm) 492 (estimated) 494 320 (UV absorption)
Quantum Yield ~0.7 (pH 9) 0.93 (pH 9) Not reported
pKa ~4.5 (COOH), ~6.8 (B) 4.2 (COOH), 6.4 (OH) Not applicable
Synthetic Route Suzuki coupling Acid-catalyzed condensation Multi-step bromination

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid derivatives are a class of compounds that have garnered attention due to their unique structural properties and potential biological activities. This article explores the biological activity of the specific compound spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by a bicyclic system where two rings share a single carbon atom. Its molecular formula is C25H30B2O8C_{25}H_{30}B_{2}O_{8} with a notable presence of boron in its structure, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that spiro compounds can exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Many spiro compounds have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives demonstrate significant antimicrobial activity against various bacterial strains. For instance, studies have reported IC50 values indicating effective inhibition of bacterial growth.
  • Anticancer Potential : Certain spiro compounds have been investigated for their ability to induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Biological Assays and Findings

A summary of biological assays conducted on spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid derivatives is presented in Table 1.

Activity Tested Strain/Cell Line IC50 (µM) Reference
AntimicrobialMethicillin-resistant Staphylococcus aureus10.13
Anticancer (Apoptosis)Human lung fibroblasts (WI26)8.00
AntioxidantDPPH Radical Scavenging Assay15.50

Case Studies

  • Antimicrobial Study : A study highlighted the effectiveness of spiro derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value of 10.13 µM in agar diffusion assays, indicating moderate to strong antimicrobial activity without cytotoxic effects on human tumor cell lines .
  • Cytotoxicity Assessment : In another investigation focusing on anticancer properties, spiro derivatives were tested on various cancer cell lines including HepG2 and Hep-2 cells. The results showed significant cytotoxic effects with IC50 values ranging between 8 µg/mL and 10 µg/mL .

Q & A

Basic Research Question

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify spirocyclic connectivity and substituent positions.
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and boron isotopic patterns .
  • Chromatography : Reverse-phase HPLC with fluorescence detection (λexem ≈ 490/520 nm) to assess purity and detect hydrolyzed byproducts .
  • Elemental Analysis : Quantify boron content via ICP-MS or colorimetric assays (e.g., curcumin method) .

What mechanistic role does the tetramethyl dioxaborolane group play in fluorescence-based assays?

Advanced Research Question
The boronate ester acts as a reactive handle for sensing applications:

  • Diol Recognition : Binds vicinal diols (e.g., saccharides) via reversible esterification, modulating fluorescence through photoinduced electron transfer (PET) .
  • Oxidative Stability : The electron-withdrawing boron group enhances resistance to autoxidation, critical for long-term imaging studies .
  • Validation : Compare fluorescence quenching/restoration in the presence of competing analytes (e.g., H2O2 vs. glucose) to confirm specificity .

How does this compound compare to traditional fluorescein derivatives in antioxidant capacity assays?

Advanced Research Question
Unlike standard fluorescein (e.g., ORAC assay ), this derivative’s boronate group enables dual functionality:

  • Chain-Breaking Antioxidant Activity : The phenolic 3'-hydroxy group donates hydrogen atoms to peroxyl radicals, quantified via fluorescence decay kinetics .
  • Pro-Sensor Capability : Simultaneously detects ROS (e.g., H2O2) through boronate oxidation, allowing real-time monitoring of redox environments .
    Contradiction Note : Discrepancies in ORAC values may arise when comparing hydrophilic (fluorescein-based) vs. hydrophobic (boronate-modified) assays due to partitioning effects .

What experimental conditions optimize its use as a fluorescent probe for intracellular imaging?

Advanced Research Question

  • Cell Permeability : Use acetoxymethyl (AM) esters of the carboxylic acid group to enhance membrane diffusion; intracellular esterases hydrolyze the esters to activate fluorescence .
  • pH Sensitivity : Calibrate fluorescence intensity across pH 4–8, as the xanthene moiety’s lactone ring opens under acidic conditions, altering quantum yield .
  • Control Experiments : Co-incubate with boronate quenchers (e.g., mannitol) to validate signal specificity .

How can computational modeling aid in designing derivatives with improved photostability?

Advanced Research Question

  • TD-DFT Calculations : Predict excited-state behavior and identify substituents that reduce non-radiative decay (e.g., electron-donating groups at 3') .
  • Molecular Dynamics : Simulate boronate-diol interactions to optimize binding affinity for target analytes .
  • Validation : Synthesize top-ranked candidates and compare experimental vs. predicted fluorescence lifetimes .

What strategies resolve contradictions in antioxidant data obtained from different assays (e.g., ORAC vs. DPPH)?

Advanced Research Question

  • Mechanistic Analysis : ORAC measures peroxyl radical scavenging (HAT mechanism), while DPPH relies on electron transfer (ET). Cross-validate using ESR to detect radical intermediates .
  • Standardization : Normalize data to Trolox equivalents and account for solvent polarity effects, as boronate groups may reduce solubility in aqueous DPPH assays .

How can the carboxylic acid moiety be functionalized for bioconjugation?

Advanced Research Question

  • Activation : Convert the -COOH group to NHS esters using EDC/sulfo-NHS, enabling coupling to amines (e.g., antibodies, peptides) .
  • Click Chemistry : Incorporate azide/alkyne handles via amide linkages for bioorthogonal tagging .
  • Validation : Use MALDI-TOF or fluorescence anisotropy to confirm conjugation efficiency .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

  • Hydrolytic Degradation : The boronate ester is labile in aqueous media; store in anhydrous DMSO at -20°C. Monitor hydrolysis via HPLC .
  • Photobleaching : Protect from light; assess stability under UV/vis irradiation using fluorescence decay curves .

How does the compound interact with serum proteins, and how does this affect assay reproducibility?

Advanced Research Question

  • Binding Studies : Use fluorescence quenching titrations with BSA or γ-globulins to calculate binding constants (Kd) .
  • Mitigation : Add blocking agents (e.g., casein) to assays or use protein-free buffers for in vitro studies .

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